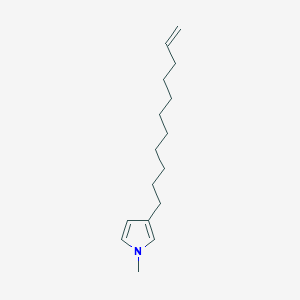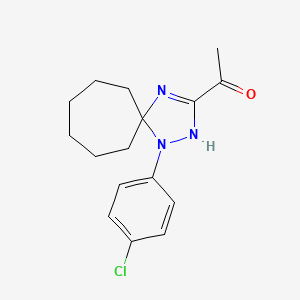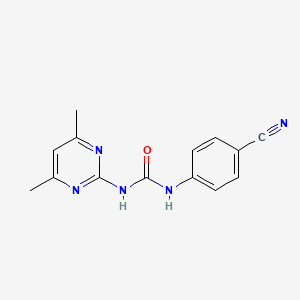
N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)harnstoff ist eine synthetische organische Verbindung, die zur Klasse der Harnstoffderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie, die Landwirtschaft und die Materialwissenschaften. Das Vorhandensein sowohl von Cyanophenyl- als auch von Dimethylpyrimidinylgruppen in seiner Struktur deutet auf eine potenzielle biologische Aktivität und Nützlichkeit in der chemischen Synthese hin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)harnstoff beinhaltet typischerweise die Reaktion von 4-Cyanophenylisocyanat mit 4,6-Dimethyl-2-aminopyrimidin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Für die Produktion im industriellen Maßstab kann die Synthese optimiert werden, um die Ausbeute zu erhöhen und die Kosten zu senken. Dies könnte die Verwendung effizienterer Katalysatoren, alternativer Lösungsmittel oder kontinuierlicher Durchflussreaktoren umfassen, um die Reaktionsgeschwindigkeit und die Reinheit des Produkts zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin oder andere reduzierte Formen umwandeln.
Substitution: Die aromatischen Ringe können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nukleophile (NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zu Nitriloxiden führen, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller oder Antikrebsaktivität.
Medizin: Als Kandidat für die Medikamentenentwicklung erforscht, da er einzigartige strukturelle Merkmale aufweist.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)harnstoff seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann er mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Cyanophenyl- und Dimethylpyrimidinylgruppen könnte seine Bindungsaffinität und Spezifität beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitrile oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanophenyl and dimethylpyrimidinyl groups could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Cyanophenyl)-N'-(4-Methylpyrimidin-2-yl)harnstoff
- N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyridin-2-yl)harnstoff
- N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)thioharnstoff
Einzigartigkeit
N-(4-Cyanophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)harnstoff ist aufgrund der spezifischen Kombination der Cyanophenyl- und Dimethylpyrimidinylgruppen einzigartig. Diese strukturelle Anordnung kann unterschiedliche chemische und biologische Eigenschaften verleihen, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
CAS-Nummer |
616208-80-1 |
|---|---|
Molekularformel |
C14H13N5O |
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
1-(4-cyanophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H13N5O/c1-9-7-10(2)17-13(16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
OEWXMIKRIPZATK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
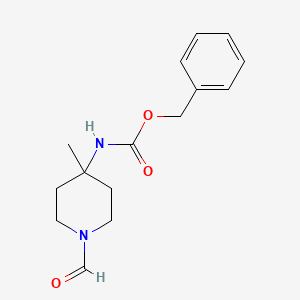
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
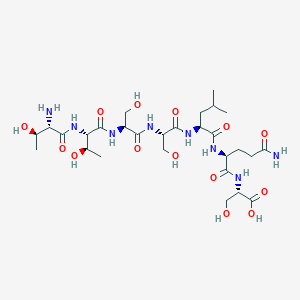
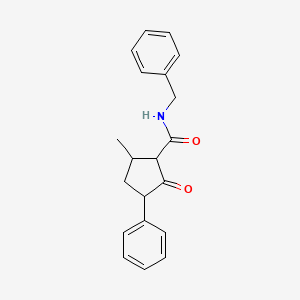
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)
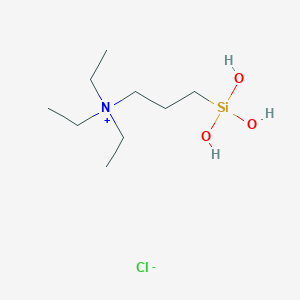
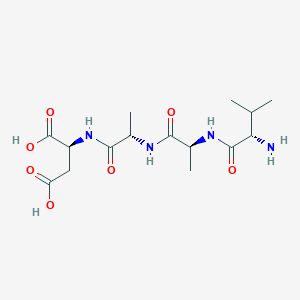
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
